molecular formula C14H16N2O2 B2859725 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid CAS No. 1893564-19-6

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid

Cat. No.: B2859725
CAS No.: 1893564-19-6
M. Wt: 244.294
InChI Key: FBMVOPGODKVPQU-UHFFFAOYSA-N
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Description

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenyl group and a methyl group attached to the pyrazole ring, as well as a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1-phenyl-1,3-butanedione.

    Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the pyrazole ring through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid group at the 2-position of the pyrazole ring. This can be achieved through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory and analgesic drugs.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers use the compound to study enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the chemical industry.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenylpropanoic acid: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    5-Methyl-1-phenylpyrazole: Lacks the propanoic acid group, limiting its applications in medicinal chemistry and materials science.

    2-Methyl-2-(5-phenylpyrazol-3-yl)propanoic acid: Similar structure but without the methyl group at the 5-position, affecting its chemical properties and reactivity.

Uniqueness

2-Methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid is unique due to the combination of its pyrazole ring, phenyl group, and propanoic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-methyl-2-(5-methyl-1-phenylpyrazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-9-12(14(2,3)13(17)18)15-16(10)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMVOPGODKVPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893564-19-6
Record name 2-methyl-2-(5-methyl-1-phenyl-1H-pyrazol-3-yl)propanoic acid
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